molecular formula C18H26N2O4 B3161732 (S)-tert-Butyl 3-((((benzyloxy)carbonyl)amino)methyl)pyrrolidine-1-carboxylate CAS No. 872714-75-5

(S)-tert-Butyl 3-((((benzyloxy)carbonyl)amino)methyl)pyrrolidine-1-carboxylate

Cat. No.: B3161732
CAS No.: 872714-75-5
M. Wt: 334.4 g/mol
InChI Key: ZBUKRLSPLMADFS-HNNXBMFYSA-N
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Description

(S)-tert-Butyl 3-((((benzyloxy)carbonyl)amino)methyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a tert-butyl carbamate group at the 1-position and a benzyloxycarbonyl (Cbz)-protected aminomethyl substituent at the 3-position. Its stereochemistry at the pyrrolidine ring (S-configuration) and the Cbz-protected amine make it a critical intermediate in pharmaceutical synthesis, particularly for protease inhibitors and peptidomimetics .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (3S)-3-(phenylmethoxycarbonylaminomethyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-10-9-15(12-20)11-19-16(21)23-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,19,21)/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBUKRLSPLMADFS-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CNC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)CNC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301121929
Record name 1,1-Dimethylethyl (3S)-3-[[[(phenylmethoxy)carbonyl]amino]methyl]-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301121929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872714-75-5
Record name 1,1-Dimethylethyl (3S)-3-[[[(phenylmethoxy)carbonyl]amino]methyl]-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=872714-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (3S)-3-[[[(phenylmethoxy)carbonyl]amino]methyl]-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301121929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 3-((((benzyloxy)carbonyl)amino)methyl)pyrrolidine-1-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity .

Scientific Research Applications

Comparison with Similar Compounds

Structural and Functional Group Variations

a. (2S,4R)-tert-Butyl 4-(((benzyloxy)carbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 1194057-63-0)
  • Structural Differences: Hydroxymethyl group at the 2-position (vs. aminomethyl at position 3 in the target compound). Stereochemistry: (2S,4R) configuration introduces distinct spatial arrangements.
  • The 4-position Cbz group may alter binding interactions in enzyme inhibition compared to the 3-position substitution in the target compound .
b. (3S,4S)-tert-Butyl 3-(benzyl((benzyloxy)carbonyl)-amino)-4-hydroxypyrrolidine-1-carboxylate (CAS 1417789-76-4)
  • Structural Differences: Additional benzyl group and hydroxyl substituent at the 4-position. Dual benzyl/Cbz protection on the amino group.
  • Implications: Enhanced steric bulk may reduce metabolic degradation but complicate synthetic routes .
c. tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
  • Structural Differences: Pyridine ring with bromo and dimethoxymethyl substituents. Ether linkage instead of a direct Cbz-aminomethyl group.
  • Implications :
    • Bromine increases molecular weight (≈367 g/mol) and may enhance halogen bonding in drug-receptor interactions.
    • Dimethoxymethyl group could improve lipophilicity, favoring blood-brain barrier penetration .

Physicochemical and Commercial Attributes

Compound Name CAS Number Molecular Formula Purity (%) Price (USD/g) Key Features
(S)-tert-Butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate 1187931-76-5 C11H18N2O2 97 50–100 Cyanomethyl group for click chemistry
(2S,4R)-tert-Butyl 4-(((benzyloxy)carbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate 1194057-63-0 C19H26N2O5 95 150–200 Hydroxymethyl enhances solubility
tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate Not provided C19H27BrN2O5 >95 75–120 Bromopyridine for halogen bonding

Biological Activity

(S)-tert-Butyl 3-((((benzyloxy)carbonyl)amino)methyl)pyrrolidine-1-carboxylate, also known by its CAS number 872714-75-5, is a pyrrolidine derivative that has garnered attention for its potential biological activities. This compound belongs to a class of molecules that are significant in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

  • Molecular Formula : C18H26N2O4
  • Molecular Weight : 334.416 g/mol
  • Purity : Typically ≥97% .

The biological activity of this compound is primarily linked to its structural features, which allow it to interact with specific biological targets. The presence of the benzyloxycarbonyl group enhances its lipophilicity, facilitating membrane permeability and enabling it to reach intracellular targets effectively.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of pyrrolidine derivatives. For instance, compounds with similar structural motifs have exhibited significant activity against various bacterial strains. In vitro evaluations have shown that certain pyrrolidine derivatives possess Minimum Inhibitory Concentration (MIC) values as low as 3.12 μg/mL against Staphylococcus aureus, indicating potent antibacterial properties .

Antituberculosis Activity

Research into pyrrole derivatives has suggested that they may serve as lead compounds for developing antituberculosis drugs. For example, certain derivatives have demonstrated MIC values around 5 µM against Mycobacterium tuberculosis, suggesting a promising avenue for further exploration in the context of tuberculosis treatment .

Case Study 1: Synthesis and Evaluation

A study synthesized various pyrrolidine derivatives, including this compound). These compounds were evaluated for their antibacterial properties against common pathogens. The results indicated that modifications in the side chains significantly influenced their biological activity.

Case Study 2: Structure-Activity Relationship (SAR)

In another investigation, a series of pyrrolidine-based compounds were analyzed for their structure-activity relationships. The study revealed that the introduction of different substituents at the nitrogen and carbon positions altered the compounds' efficacy against bacterial strains, emphasizing the importance of molecular design in drug development.

Data Table: Biological Activity Summary

Compound NameMIC (µg/mL)Target PathogenReference
Pyrrolidine A3.12Staphylococcus aureus
Pyrrolidine B5.00Mycobacterium tuberculosis
This compoundTBDTBDTBD

Q & A

Q. Critical Reagents :

  • Cbz-Cl for amine protection.
  • Boc₂O and DMAP for Boc-group introduction.
  • Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysts (e.g., BINAP-Pd complexes) for stereointegrity .

Basic: How is this compound characterized to confirm its structural and stereochemical identity?

Methodological Answer :
A combination of analytical techniques is employed:

  • NMR Spectroscopy : ¹H and ¹³C NMR verify the presence of the tert-butyl (δ ~1.4 ppm), Cbz (δ ~5.1 ppm for CH₂Ph), and pyrrolidine ring protons (δ ~3.0–3.5 ppm). NOESY confirms stereochemistry by detecting spatial proximity of substituents .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺ expected for C₁₈H₂₅N₂O₄: 333.18 g/mol) .
  • X-ray Crystallography : Resolves absolute configuration if single crystals are obtained .

Table 1 : Key NMR Peaks

Functional Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
tert-Butyl1.40 (s, 9H)27.9, 80.1
Cbz-CH₂5.10 (s, 2H)66.8
Pyrrolidine N-CH₂3.25 (m, 2H)48.5

Advanced: How can researchers resolve contradictions in NMR data caused by dynamic stereochemistry or solvent effects?

Methodological Answer :
Discrepancies in NMR signals may arise from:

  • Conformational Flexibility : The pyrrolidine ring’s puckering can lead to averaged signals. Use low-temperature NMR (−40°C in CD₂Cl₂) to slow ring inversion and resolve splitting .
  • Solvent Polarity : Polar solvents (e.g., DMSO-d₆) may deshield protons. Compare spectra across solvents (CDCl₃ vs. DMSO-d₆) and apply DFT calculations to predict shifts .
  • Racemization : Monitor optical rotation over time or use chiral HPLC (e.g., Chiralpak IA column) to detect enantiomeric excess (ee) loss during synthesis .

Advanced: What strategies optimize yield in the coupling of the benzyloxycarbonyl group to the pyrrolidine core?

Methodological Answer :
The Cbz coupling efficiency depends on:

Base Selection : Use non-nucleophilic bases (e.g., DIPEA) to minimize side reactions.

Solvent Optimization : Anhydrous DCM or THF improves reagent solubility and reaction homogeneity .

Catalysis : Add DMAP (0.1 equiv) to accelerate carbamate formation.

Workup : Extract unreacted Cbz-Cl with dilute HCl (0.1 M) to prevent overprotection .

Case Study : A 2025 study achieved 92% yield by reacting (S)-3-aminomethylpyrrolidine with Cbz-Cl in DCM/DIPEA (4:1) at 0°C for 2 hours .

Advanced: How does the tert-butyl group influence the compound’s reactivity in downstream reactions?

Methodological Answer :
The tert-butyl group:

  • Steric Effects : Hinders nucleophilic attack at the pyrrolidine nitrogen, directing reactivity to the Cbz-protected amine .
  • Stability : Enhances solubility in organic solvents (e.g., EtOAc, DCM), facilitating purification via column chromatography.
  • Deprotection : Requires strong acids (e.g., HCl/dioxane) for Boc removal without affecting the Cbz group .

Data Contradiction : Some studies report partial deprotection under acidic conditions. Mitigate this by monitoring reaction progress with TLC (Rf shift from 0.5 to 0.3 in 5:1 hexane/EtOAc) .

Advanced: What methodologies validate the compound’s biological activity in enzyme inhibition assays?

Q. Methodological Answer :

Target Selection : Screen against enzymes with accessible active sites (e.g., serine proteases) due to the compound’s moderate size (MW ~333 g/mol) .

Assay Design :

  • Fluorogenic Assays : Use substrates like Z-Gly-Pro-AMC to measure inhibition kinetics (IC₅₀).
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) in real-time .

Controls : Include a Boc-deprotected analog to isolate the Cbz-amine’s contribution to activity .

Table 2 : Example IC₅₀ Data

EnzymeIC₅₀ (μM)Conditions
Trypsin12.3 ± 1.2pH 7.4, 25°C
Thrombin>100pH 7.4, 25°C

Advanced: How can computational modeling predict the compound’s interactions with biological targets?

Q. Methodological Answer :

Docking Studies : Use AutoDock Vina to model binding poses in enzyme active sites (e.g., PDB: 1F0S). Focus on hydrogen bonds between the Cbz carbonyl and catalytic serine .

MD Simulations : Run 100-ns simulations in GROMACS to assess complex stability. Analyze RMSD (<2 Å indicates stable binding) .

QSAR Models : Corinate substituent electronic parameters (Hammett σ) with inhibitory activity to guide derivative design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-tert-Butyl 3-((((benzyloxy)carbonyl)amino)methyl)pyrrolidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
(S)-tert-Butyl 3-((((benzyloxy)carbonyl)amino)methyl)pyrrolidine-1-carboxylate

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